molecular formula C19H18BrN3OS B2604497 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 897473-04-0

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B2604497
CAS No.: 897473-04-0
M. Wt: 416.34
InChI Key: WGXPTISTYNOMPW-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C19H18BrN3OS and its molecular weight is 416.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures related to "(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone" have been synthesized and evaluated for their biological activities. For instance, Mhaske et al. (2014) reported the synthesis and antimicrobial activity of a series of derivatives synthesized by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds showed moderate to good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antimicrobial and Anti-mycobacterial Chemotypes

Further research into benzothiazolyl piperazine derivatives has identified them as promising anti-mycobacterial chemotypes. Pancholia et al. (2016) synthesized thirty-six benzo[d]thiazole-2-carboxamides and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis. Seventeen compounds showed potential with MICs in the low micromolar range, indicating significant anti-mycobacterial properties and low cytotoxicity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anticancer and Antituberculosis Studies

Another study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on synthesizing 1-(4-Chlorophenyl) cyclopropyl](piperazin-1-yl) methanone derivatives and testing them for anticancer and antituberculosis activities. Some of these compounds exhibited significant antituberculosis and anticancer activities, suggesting that modifications to the piperazine methanone framework can yield compounds with potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Corrosion Inhibition

Apart from biomedical applications, derivatives similar to "this compound" have also been explored for their utility in corrosion inhibition. Singaravelu and Bhadusha (2022) synthesized a novel organic compound for preventing mild steel corrosion in an acidic medium. Their findings suggest that such compounds could serve as effective corrosion inhibitors, providing a protective layer on the metal surface (Singaravelu & Bhadusha, 2022).

Mechanism of Action

Target of Action

Benzothiazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The compound could potentially interact with the bacterium, leading to changes that inhibit its growth.

Biochemical Pathways

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s possible that this compound may affect pathways related to the growth and survival of Mycobacterium tuberculosis.

Result of Action

If the compound does indeed exhibit anti-tubercular activity, it could potentially lead to the death of mycobacterium tuberculosis cells .

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-13-3-2-4-14(11-13)18(24)22-7-9-23(10-8-22)19-21-16-6-5-15(20)12-17(16)25-19/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXPTISTYNOMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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